3-Phenylbutyraldehyde
Overview
Description
Infrared Spectrum and Structural Analysis of 3-Phenylbutyraldehyde Derivatives
The molecular structure and vibrational frequencies of 3-phenylbutyraldehyde derivatives have been a subject of study, as seen in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This compound was optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, with the B3LYP/6-311++G(d,p) basis set showing good agreement with experimental infrared bands. The vibrational modes were assigned using potential energy distribution, and the stability of the molecule was analyzed through natural bonding orbital analysis, which highlighted the importance of hyper-conjugative interactions and charge delocalization. The molecular electrostatic potential map revealed that the carbonyl group and the mono-substituted phenyl ring are likely sites for electrophilic attack, while the para-substituted phenyl and pyrazole ring could be sites for nucleophilic attack. This compound's first hyperpolarizability suggests a potential role in nonlinear optics, and molecular docking studies indicate that the fluorine atom and the carbonyl group are crucial for binding, suggesting possible phosphodiesterase inhibitory activity .
Synthesis Analysis of Benzoxazine Precursors
The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a compound related to 3-phenylbutyraldehyde, involves the reaction of phenol, aniline, and formaldehyde. The study of this reaction pathway revealed that N-hydroxymethyl aniline (HMA) is likely the key intermediate, which can react with itself or other reactants to form various intermediates and ultimately the desired benzoxazine and byproducts. The elucidation of these compounds and the proposed reaction paths were achieved through high-performance liquid chromatography (HPLC) and other analytical techniques. This research provides insight into the complex reaction mechanisms involved in the synthesis of benzoxazine derivatives .
Molecular Structure Analysis through Organocatalytic Reactions
The molecular structure of 3-phenylbutyraldehyde can be further understood by examining the synthesis of chiral 3-substituted phthalides, which share a similar phenyl group attachment. An organocatalytic asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones/aldehydes was developed to construct enantioenriched scaffolds. The catalyst L-prolinamide alcohol IV, along with an acid additive, was found to significantly enhance reaction efficiency. This method provides a powerful approach to preparing synthetically and biologically important 3-substituted phthalides with high enantioselectivity. The study also reports a 3-step catalytic asymmetric synthesis of the natural product 3-butylphthalide, demonstrating the practical applications of these reactions in producing complex molecular structures .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 3-phenylbutyraldehyde, the studies on its derivatives provide indirect insights. The infrared spectrum analysis, molecular docking, and synthesis pathways of related compounds suggest that 3-phenylbutyraldehyde would exhibit similar reactivity patterns due to the presence of the phenyl group and the aldehyde functional group. These groups are known to influence the electron distribution and reactivity of the molecule, which can be inferred to affect the physical and chemical properties of 3-phenylbutyraldehyde itself.
Scientific Research Applications
Biochemistry
3-Phenylbutyraldehyde has been used as a reactant in biochemistry research, specifically in the study of enzyme kinetics .
Summary of the Application
In these studies, 3-Phenylbutyraldehyde is used to investigate the reaction kinetics of hydrogen peroxide and certain aromatic aldehydes with the enzyme cytochrome P450BM3-F87G .
Results or Outcomes
The results of these studies can provide valuable insights into the function of the enzyme cytochrome P450BM3-F87G. This can contribute to our understanding of biological processes and potentially inform the development of new drugs .
Polymer Science
3-Phenylbutyraldehyde can be used in the synthesis of polyhydroxyalkanoates (PHAs), specifically Poly (3-hydroxybutyrate-co-3-hydroxyvalerate), PHBV .
Summary of the Application
PHBV is a biopolyester accumulated by microorganisms as intracellular storage materials and they have attracted attention as “green plastic” alternatives to their petrochemical counterparts .
Methods of Application or Experimental Procedures
The synthesis of PHBV involves the polymerization of 3-hydroxybutyrate and 3-hydroxyvalerate monomers, which can be derived from 3-Phenylbutyraldehyde .
Results or Outcomes
PHBV has three main features: biodegradability, biocompatibility, and it is a biobased polymer (biosynthesis starting from renewable resources). These features qualify PHBV as a very promising polymer that has great potential to replace conventional non-degradable polymers .
Electronic Material Science
3-Phenylbutyraldehyde can also be used in the synthesis of poly (3,4-ethylenedioxythiophene) (PEDT, PEDOT) .
Summary of the Application
PEDOT is a highly valuable electric and electronic material with numerous industrial applications .
Methods of Application or Experimental Procedures
The synthesis of PEDOT involves the polymerization of 3,4-ethylenedioxythiophene monomers, which can be derived from 3-Phenylbutyraldehyde .
Results or Outcomes
The basic chemical and physical properties of PEDOT make it a highly valuable electric and electronic material .
Food Science
3-Phenylbutyraldehyde is used in the food industry as a flavoring agent .
Summary of the Application
It is used to impart a specific flavor to food products. The exact flavor can vary depending on the concentration and the other ingredients used .
Results or Outcomes
The addition of 3-Phenylbutyraldehyde can enhance the flavor of the food product, making it more appealing to consumers .
Perfume Industry
3-Phenylbutyraldehyde is also used in the perfume industry as a fragrance ingredient .
Summary of the Application
It is used to impart a specific scent to perfumes. The exact scent can vary depending on the concentration and the other ingredients used .
Results or Outcomes
The addition of 3-Phenylbutyraldehyde can enhance the scent of the perfume, making it more appealing to consumers .
Safety And Hazards
properties
IUPAC Name |
3-phenylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHGOWDLVRDUFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047098 | |
Record name | 3-Phenylbutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenepropanal, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Phenylbutyraldehyde | |
CAS RN |
16251-77-7 | |
Record name | 3-Phenylbutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16251-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylbutanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanal, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenylbutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylbutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenylbutyraldehyd | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLBUTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B5MVX2XGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.